molecular formula C9H12N4O3 B11885746 6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one

6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one

Katalognummer: B11885746
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: ANNNKMUSAVQMCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is a chemical compound with the molecular formula C9H12N4O3 It belongs to the class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one typically involves the alkylation of a purine derivative. One common method includes the reaction of 6,8-dimethoxy-3,7-dimethylpurine with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purines, while substitution can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,7-Dihydro-3-methyl-1H-purine-2,6-dione: Another purine derivative with similar structural features.

    Xanthine: A naturally occurring purine base found in most human body tissues and fluids.

    Caffeine: A well-known stimulant that is structurally related to purine derivatives.

Uniqueness

6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H12N4O3

Molekulargewicht

224.22 g/mol

IUPAC-Name

6,8-dimethoxy-3,7-dimethylpurin-2-one

InChI

InChI=1S/C9H12N4O3/c1-12-5-6(10-9(12)16-4)13(2)8(14)11-7(5)15-3/h1-4H3

InChI-Schlüssel

ANNNKMUSAVQMCY-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(N=C1OC)N(C(=O)N=C2OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.